molecular formula C11H13NO4S B1625899 1-Methylquinolinium methyl sulfate CAS No. 38746-10-0

1-Methylquinolinium methyl sulfate

Cat. No. B1625899
Key on ui cas rn: 38746-10-0
M. Wt: 255.29 g/mol
InChI Key: VFQIAXMMFNWEIF-UHFFFAOYSA-M
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Patent
US04622400

Procedure details

Pure, commercial grades of quinoline, benzene and dimethylsulfate were stored over Molecular Sieve 4A for two days prior to reaction. Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer, dropping funnel and an efficient reflux condenser equipped with calcium chloride drying tube were placed quinoline 300 ml. (328.8 g., 2.54 moles) in benzene 900 ml. Dimethyl sulfate 240 ml. (319.2 g., 2.53 moles) in benzene 180 ml. was run in rapidly over five minutes while the contents were vigorously stirred. Spontaneous warming and refluxing occurred and the liquid separated into two phases. After the initial reaction had subsided the flask was heated to reflux for two hours and then allowed to cool for two hours. All the time the reagents were vigorously stirred until the cooled mixture became a suspension of small particles. These were filtered as far as removing Cthe solvent, washed with benzene 1000 ml. and refiltered, and were transferred to tared bottles in a vacuum desiccator over sulfuric acid and sodium hydroxide. The desiccator was evacuated at room temperature for about six hours when no further benzene was collected in a liquid nitrogen trap. Total yield of dried material 633.5 g. (98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][S:13]([O:16]C)(=[O:15])=[O:14]>C1C=CC=CC=1>[CH3:11][O:12][S:13]([O-:16])(=[O:15])=[O:14].[CH3:11][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reaction
CUSTOM
Type
CUSTOM
Details
Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer
CUSTOM
Type
CUSTOM
Details
equipped with calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
rapidly over five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Spontaneous warming
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
the liquid separated into two phases
CUSTOM
Type
CUSTOM
Details
After the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
All the time the reagents were vigorously stirred until the cooled mixture
ADDITION
Type
ADDITION
Details
a suspension of small particles
FILTRATION
Type
FILTRATION
Details
These were filtered as far
CUSTOM
Type
CUSTOM
Details
as removing Cthe solvent
WASH
Type
WASH
Details
washed with benzene 1000 ml
CUSTOM
Type
CUSTOM
Details
The desiccator was evacuated at room temperature for about six hours when no further benzene
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was collected in a liquid nitrogen trap

Outcomes

Product
Name
Type
Smiles
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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